1-ブロモジベンゾ-p-ジオキシン

説明

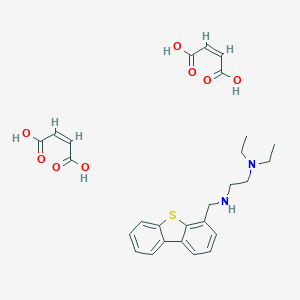

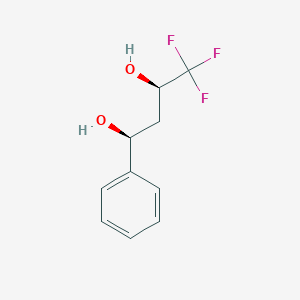

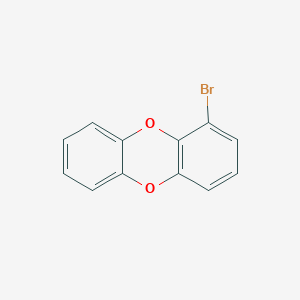

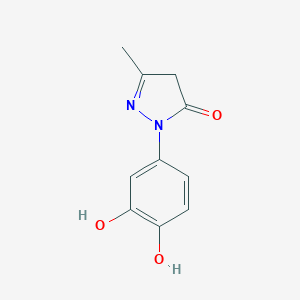

1-Bromodibenzo-p-dioxin is a useful research compound. Its molecular formula is C12H7BrO2 and its molecular weight is 263.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Bromodibenzo-p-dioxin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromodibenzo-p-dioxin including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

環境モニタリング

1-ブロモジベンゾ-p-ジオキシン: は、残留性有機汚染物質(POP)として分類されているため、環境モニタリングの文脈でしばしば研究されています。 研究者は土壌、水、空気中の存在を分析して、生態系と公衆衛生への長期的な影響を理解しています .

毒性学研究

この化合物は、ジオキシン様化合物が生物に与える影響を評価するために、毒性学研究で使用されます。 これらの研究は、多くの場合、化合物の動物脂質への生体蓄積と、発がん性を含む潜在的な毒性効果に焦点を当てています .

分析化学

分析化学の分野では、1-ブロモジベンゾ-p-ジオキシンは、検出方法の開発と改良のための参照化合物として役立ちます。 これは、環境試料中の類似の毒性物質の存在を測定するために使用される機器の校正に役立ちます .

アリール炭化水素受容体(AhR)研究

1-ブロモジベンゾ-p-ジオキシンのAhRとの相互作用は、研究の重要な分野です。 科学者は、この化合物や他のジオキシン様化合物がどのようにAhRを活性化し、さまざまな毒性効果をもたらすかを研究しています .

解毒プロセス

1-ブロモジベンゾ-p-ジオキシンの解毒経路を理解することは、修復戦略を開発するために不可欠です。 この分野の研究は、代謝、化学、微生物、光分解の分解手順に焦点を当て、環境からこのような汚染物質を排除します .

発生源特定

1-ブロモジベンゾ-p-ジオキシンを含む研究には、ジオキシンとフランの発生源を特定および特性評価することも含まれます。 これは、これらの化合物の環境への放出を削減するための政策と慣行を実施するために重要です .

作用機序

Target of Action

1-Bromodibenzo-p-dioxin, like other dioxin-like compounds (DLCs), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a specific intracellular receptor that, when activated, induces a spectrum of biological responses .

Mode of Action

The interaction of 1-Bromodibenzo-p-dioxin with its target, the AhR, results in changes at the genetic level. The compound binds to the AhR, which then functions as a ligand-dependent transcription factor . This interaction leads to alterations in gene expression, potentially occurring at inappropriate times or for inappropriately long durations .

Biochemical Pathways

The biochemical pathways affected by 1-Bromodibenzo-p-dioxin involve two major catabolic routes: lateral and angular dioxygenation pathways . These pathways are part of the bacterial aerobic degradation of these compounds . The compound’s interaction with the AhR can also alter other biochemical pathways, potentially identifying novel targets for drug development .

Result of Action

The molecular and cellular effects of 1-Bromodibenzo-p-dioxin’s action are primarily due to its interaction with the AhR and the subsequent changes in gene expression . This can lead to a variety of toxicological effects, such as modulation of the immune system, teratogenesis, and tumor promotion . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromodibenzo-p-dioxin. For instance, the compound’s persistence and wide dispersion in the environment can lead to bioaccumulation in the food web . Additionally, the compound’s formation and degradation can be influenced by various environmental and anthropogenic activities .

生化学分析

Biochemical Properties

The biochemical properties of 1-Bromodibenzo-p-dioxin are not fully understood. It is known that dioxins, a group of structurally related chemicals including 1-Bromodibenzo-p-dioxin, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of 1-Bromodibenzo-p-dioxin are not well-studied. Dioxins, including 1-Bromodibenzo-p-dioxin, are known to have a broad range of biological effects in animal and cellular models . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Bromodibenzo-p-dioxin is not fully understood. Dioxins, including 1-Bromodibenzo-p-dioxin, are known to exert their effects at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Bromodibenzo-p-dioxin in laboratory settings are not well-documented. Dioxins, including 1-Bromodibenzo-p-dioxin, are known to be persistent environmental pollutants . This suggests that the effects of 1-Bromodibenzo-p-dioxin could change over time in laboratory settings, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 1-Bromodibenzo-p-dioxin in animal models are not well-studied. It is known that the effects of dioxins, including 1-Bromodibenzo-p-dioxin, can vary with different dosages .

Metabolic Pathways

The metabolic pathways that 1-Bromodibenzo-p-dioxin is involved in are not fully understood. Dioxins, including 1-Bromodibenzo-p-dioxin, are known to be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways .

Transport and Distribution

The transport and distribution of 1-Bromodibenzo-p-dioxin within cells and tissues are not well-documented. Dioxins, including 1-Bromodibenzo-p-dioxin, are known to be persistent environmental pollutants . This suggests that 1-Bromodibenzo-p-dioxin could be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .

Subcellular Localization

The subcellular localization of 1-Bromodibenzo-p-dioxin is not well-studied. It is known that dioxins, including 1-Bromodibenzo-p-dioxin, can have effects on the activity or function of proteins within specific compartments or organelles .

特性

IUPAC Name |

1-bromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUGIUDKRRLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872101 | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103456-34-4, 105908-71-2 | |

| Record name | 1-Bromooxanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)